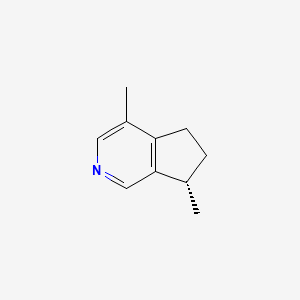Actinidine
CAS No.: 524-03-8
Cat. No.: VC1633824
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 524-03-8 |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | (7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
| Standard InChI | InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | ZHQQRIUYLMXDPP-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CCC2=C1C=NC=C2C |
| SMILES | CC1CCC2=C1C=NC=C2C |
| Canonical SMILES | CC1CCC2=C1C=NC=C2C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Actinidine is classified as a member of the cyclopentapyridines, specifically a 6,7-dihydrocyclopenta[c]pyridine bearing two methyl substituents at positions 4 and 7 . Its IUPAC name is (7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine, highlighting its specific stereochemistry . The structure consists of a fused bicycle system incorporating a pyridine ring and a cyclopentane ring, with characteristic methyl groups that contribute to its biological activities.
Physical and Chemical Properties
Actinidine exhibits several distinctive physical and chemical properties that are relevant to its biological activity and analytical detection. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of Actinidine
Natural Sources and Distribution
Plant Sources
Actinidine has been identified in several plant species, with significant concentrations found in:
-
Silver vine (Actinidia polygama) - This plant is particularly known for its high actinidine content
-
Valerian (Valeriana officinalis) roots - Contains actinidine among other bioactive compounds
-
Nepeta cataria L. (catnip) and other Nepeta species - Contains actinidine alongside nepetalactone
-
Actinidia deliciosa (kiwifruit) - Contains actinidin, an enzyme related to but distinct from actinidine
Insect Sources
The compound has also been isolated from various insect species, including:
-
Rove beetles (Cafius vestitus and Cafius pectoralis) - Recently confirmed to contain 7R-actinidine
-
Certain ant species including Tapinoma melanocephalum and Iridomyrmex anceps
-
Stick insects such as Megacrania batesii and Megacrania tsudai - These species secrete actinidine-containing substances from their prothoracic glands as a defense mechanism
-
Hypnogyra angularis - Another insect species known to contain actinidine
Biosynthesis and Metabolism
Biosynthetic Pathway
Recent research has provided insights into the biosynthetic pathway of actinidine in insects. A 2023 study on rove beetles (Cafius vestitus and Cafius pectoralis) confirmed that actinidine is biosynthesized through the mevalonic acid pathway . The study employed isotopic labeling experiments using D-glucose-1-13C and mevalolactone-2-13C, demonstrating their incorporation into actinidine in the beetles.
In plants, a potential biosynthesis pathway involves the conversion of L-citronellal through several steps including cyclization and oxidation . This pathway represents one of the routes through which plants can produce this iridoid monoterpene alkaloid.
Stereochemistry and Isomers
Stereoisomers of Actinidine
Actinidine exists in stereoisomeric forms, with the (7S) isomer being commonly identified as (-)-actinidine . Recent research has identified (+)-7R-actinidine in rove beetles, marking its first discovery in natural products . This finding expands our understanding of the stereochemical diversity of actinidine in nature.
Related Compounds
Several compounds structurally related to actinidine have been identified, including N-(p-Hydroxyphenethyl)actinidine (C18H22NO+) . These derivatives may exhibit different biological activities and properties compared to the parent compound.
Biological Activity
Pheromonal Activity
Actinidine functions as a pheromone in certain insect species, particularly in ants and beetles . It serves as a semiochemical used in olfactory communication between organisms of the same species, eliciting changes in social behavior.
Feline Attractant Properties
Similar to nepetalactone (the active compound in catnip), actinidine is known to act as a cat attractant . This property has led to interest in its potential applications in pet products and behavioral studies.
Defensive Function
In certain stick insect species, actinidine is part of a chemical defense mechanism. When threatened by predators, these insects secrete an actinidine-containing substance from their prothoracic glands . This demonstrates the compound's role in chemical ecology and defensive adaptations.
Recent Research Findings
Actinidine in Rove Beetles
A 2023 study successfully isolated and identified actinidine from rove beetles (Cafius vestitus and Cafius pectoralis) using a nonheating extraction and purification method . This research is significant as it confirmed the natural production of actinidine by these beetle species, countering previous suggestions that actinidine might be an artifact resulting from heating during sample preparation. Additionally, this study confirmed that the specific isomer produced is (+)-7R-actinidine, marking its first discovery in natural products .
Thermal Generation Studies
Research published in 2020 investigated the thermal induction of actinidine in biological samples . This study examined four iridoid-rich organisms (two ant species and two plant species) under different sample preparation temperatures. The findings revealed that no actinidine was detected at 50°C, but it appeared at temperatures above 100°C in all four species, with a positive relationship observed between heating temperature and actinidine production. This research provides important methodological considerations for detecting natural versus thermally-induced actinidine.
Analytical Detection and Identification
Analytical Methods
The detection and analysis of actinidine typically involve:
-
Gas chromatography/mass spectrometry (GC/MS) - A key method for identification and quantification
-
Nuclear magnetic resonance (NMR) analyses - Used for structural confirmation
-
Chiral column GC/MS analysis - Important for determining stereochemistry of actinidine isomers
Sample Preparation Considerations
Given the findings regarding thermally induced production of actinidine, sample preparation methods are critical for accurate detection of naturally occurring actinidine. Non-heating extraction methods are recommended when determining the natural presence of this compound in biological samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume